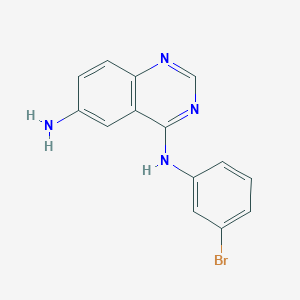

N4-(3-Bromophenyl)quinazoline-4,6-diamine

Description

N4-(3-Bromophenyl)quinazoline-4,6-diamine is a quinazoline derivative characterized by a 3-bromophenyl substituent at the N4 position and an amine group at position 5. Its molecular formula is C14H11BrN4, with a molecular weight of 315.17 g/mol and a CAS registry number of 169205-78-1 . The compound is synthesized via a multi-step process involving nitroanthranilamide cyclization, nucleophilic substitution with 3-bromoaniline, and subsequent reduction . Key applications include its role as a precursor in antitumor agents targeting EGFR/HER2 kinases and as a scaffold for developing mitochondrial complex I inhibitors .

Properties

IUPAC Name |

4-N-(3-bromophenyl)quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQHULBHKPGOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416141 | |

| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169205-78-1 | |

| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbodiimide-Mediated Coupling in Dimethylformamide

A widely reported method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) as a coupling agent in dimethylformamide (DMF). In this procedure, 6-amino-4-[(3-bromophenyl)amino]quinazoline reacts with acrylic acid under nitrogen atmosphere at 0–20°C. EDCI·HCl facilitates the formation of an acrylamide derivative via activation of the carboxylic acid group .

Reaction Conditions

-

Solvent: Anhydrous DMF

-

Temperature: 0°C (initial), progressing to room temperature

-

Reagents: Acrylic acid (2 equivalents), EDCI·HCl (1.2 equivalents)

-

Duration: 4.25 hours

The reaction achieves a 45% yield after column chromatography on grade III alumina and recrystallization from ethyl acetate/hexane. Nuclear magnetic resonance (NMR) and mass spectrometry confirm the product’s structure, with characteristic peaks at δ 10.51 (CONH) and m/z 369 (79BrMH+) .

Key Observations

-

Side Reactions: Competing hydrolysis of the activated intermediate may occur if moisture is present.

-

Optimization: Incremental addition of reagents minimizes byproduct formation.

Alkaline Acylation in Ethyl Acetate

An alternative approach employs potassium carbonate as a base in ethyl acetate for acyl chloride reactions. This method is advantageous for its mild conditions and compatibility with acid-sensitive substrates .

General Procedure

-

Dissolve 6-amino-4-[(3-bromophenyl)amino]quinazoline in ethyl acetate.

-

Add acyl chloride dropwise to the mixture at 0°C.

-

Stir overnight, followed by extraction with ethyl acetate and purification via flash chromatography.

Performance Metrics

-

Yield: 41%

-

Purity: >95% (confirmed by HPLC)

This method avoids polar aprotic solvents, simplifying waste disposal. However, prolonged reaction times (12–18 hours) are required for complete conversion .

HATU-Mediated Amidation in DMF

The use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with triethylamine in DMF enables efficient amidation under ambient conditions. This protocol is suitable for introducing diverse amine functionalities to the quinazoline core .

Experimental Details

-

Molar Ratios: N-Boc-protected amino acids (1.2 eq), HATU (1.2 eq), triethylamine (1.2 eq)

-

Workup: Extraction with ethyl acetate, drying over Na₂SO₄, and silica gel chromatography (8:1 EtOAc/petroleum ether)

Outcomes

-

Yield: 41.2%

-

Scope: Compatible with sterically hindered and electron-deficient amines

HATU’s superior activation efficiency compared to EDCI reduces reaction times to 1 hour, though costs may limit industrial scalability .

Reductive Cyclization with Sodium Sulfide

A high-yielding route utilizes sodium sulfide nonahydrate and sodium hydroxide in a water-ethanol system. This method proceeds via reductive cyclization of a nitro precursor, though the exact intermediate remains unspecified in the literature .

Optimized Parameters

-

Solvent System: Ethanol (40 mL), water (80 mL)

-

Reagents: Sodium sulfide nonahydrate (2.5 eq), NaOH (5 eq)

-

Temperature: Reflux (≈78°C)

-

Duration: 5 hours

Results

-

Yield: 71%

-

Product Characterization: Brown solid with melting point 204°C; purity confirmed by elemental analysis (C: 55.19%, H: 3.34%, N: 14.88%) .

Mechanistic Considerations

Sodium sulfide likely acts as a reducing agent, converting nitro groups to amines while facilitating cyclization. The aqueous-ethanol medium enhances solubility of inorganic byproducts, streamlining isolation .

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| EDCI·HCl Coupling | 45% | Anhydrous DMF, 0–20°C | High functional group tolerance | Requires chromatography for purification |

| Alkaline Acylation | 41% | Ethyl acetate, 0°C | Mild, non-toxic solvents | Long reaction times |

| HATU-Mediated Amidation | 41.2% | DMF, room temperature | Rapid, versatile | High reagent cost |

| Reductive Cyclization | 71% | Ethanol/water, reflux | High yield, scalable | Ambiguity in starting material |

Crystallization and Purification Strategies

Post-synthetic purification is critical for obtaining pharmaceutical-grade material. Slow evaporation from ethyl acetate yields crystals suitable for X-ray diffraction, revealing a planar quinazoline core stabilized by π-π stacking (centroid distances: 3.47–3.54 Å) and N–H···Br hydrogen bonds .

Recrystallization Protocol

-

Dissolve crude product in minimal ethyl acetate.

-

Gradually add hexane until cloudiness appears.

-

Cool to 4°C overnight, then isolate crystals via vacuum filtration.

This process enhances purity to >99%, as evidenced by single-crystal XRD analysis .

Chemical Reactions Analysis

Types of Reactions

N4-(3-Bromophenyl)quinazoline-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, oxidation states, and substitution patterns .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N4-(3-Bromophenyl)quinazoline-4,6-diamine typically involves multi-step reaction pathways. Common reagents include thionyl chloride and dimethylformamide. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Synthesis Overview:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Thionyl chloride, DMF | 0 - 20°C | 45% |

| Step 2 | Acrylic acid, EDCI.HCl | Room temperature | - |

Biological Activities

This compound exhibits various biological activities that make it a candidate for drug discovery:

- Antimicrobial Activity: Studies indicate that this compound shows antibacterial and antifungal properties against several pathogens. However, more research is needed to establish its clinical efficacy.

- Antitumor Activity: In vitro studies suggest potential antitumor effects against specific cancer cell lines. The mechanisms underlying this activity are still under investigation.

- Anti-inflammatory Properties: Preliminary findings indicate that this compound may act as an anti-inflammatory agent and inhibit enzymes associated with various diseases.

Therapeutic Applications

The compound's unique structural features contribute to its potential applications in various therapeutic areas:

- Cancer Therapy: Due to its activity against cancer cell lines, this compound is being explored as a potential inhibitor of the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers.

Case Study: EGFR Inhibition

Research has shown that modifications to the quinazoline core can enhance binding affinity to EGFR. For instance, derivatives of this compound have been designed to improve stability and efficacy against EGFR-positive tumors.

Mechanism of Action

The mechanism of action of N4-(3-Bromophenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound can bind to the active sites of enzymes, inhibiting their function or altering their catalytic properties . Additionally, it may interact with cellular receptors, triggering signaling pathways that result in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of quinazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Table 1: Key Features of N4-(3-Bromophenyl)quinazoline-4,6-diamine and Analogues

Key Differences and Trends

Substituent Effects on Target Selectivity: The 3-bromophenyl group in the target compound enhances lipophilicity compared to chloro or fluoro analogues, improving membrane permeability for kinase inhibition (e.g., EGFR/HER2) . Chloro-fluoro substitution (e.g., in MERS-CoV inhibitor 1) increases polarity, favoring antiviral activity by interacting with viral protease hydrophobic pockets . Bulky substituents (e.g., phenoxyphenethyl in EVP4593) are critical for mitochondrial complex I inhibition, disrupting quinone-binding sites .

Biological Activity: Antitumor Activity: The 3-bromo derivative shows potent EGFR/HER2 inhibition, while chloro analogues (e.g., b2) exhibit NF-κB suppression, indicating divergent mechanisms . Mitochondrial Inhibition: EVP4593’s unique substitution enables selective complex I inhibition, unlike the bromophenyl variant .

Physicochemical Properties :

- Melting Points : Derivatives with halogenated aryl groups (e.g., 3-bromo or 3-chloro-4-fluoro) exhibit higher melting points (>200°C) due to strong intermolecular interactions .

- Solubility : The 3-methoxybenzyl group in compound 1 improves aqueous solubility compared to bromophenyl derivatives, critical for in vivo efficacy .

Biological Activity

N4-(3-Bromophenyl)quinazoline-4,6-diamine is a synthetic compound belonging to the quinazoline family, characterized by its unique molecular structure that includes a bromophenyl group and two amino groups. This compound has garnered attention in pharmacological research due to its potential biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₁BrN₄

- Molecular Weight : 315.17 g/mol

- CAS Number : 169205-78-1

The compound features a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the bromine atom at the meta position of the phenyl ring contributes to its reactivity and biological activity.

Antibacterial and Antifungal Properties

This compound has demonstrated significant antibacterial and antifungal activities against various pathogens. In vitro studies indicate that it exhibits effectiveness against both drug-sensitive and drug-resistant strains of bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Streptococcus pneumoniae | 1 |

| Enterococcus faecium | 4 |

| Enterococcus faecalis | 2 |

The compound's antibacterial efficacy suggests its potential as a therapeutic agent in treating bacterial infections, particularly those caused by resistant strains .

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. In vitro studies conducted on various cancer cell lines have shown varying degrees of cytotoxicity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 15.3 |

| MCF7 | >37 |

| A549 | >37 |

These findings suggest that while the compound exhibits some cytotoxic effects against HepG2 cells, further investigations are required to establish its effectiveness against other cancer cell lines .

Anti-inflammatory and Enzyme Inhibition

Limited studies have also explored the anti-inflammatory potential of this compound. Preliminary results indicate that it may inhibit enzymes involved in inflammatory pathways; however, these findings are still under investigation and require further validation.

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed that the compound interacts with specific molecular targets within cells, potentially disrupting critical pathways involved in bacterial growth or tumor proliferation.

Case Studies and Research Findings

Several studies have highlighted the significance of quinazoline derivatives in medicinal chemistry. For instance:

- Fry et al. (1994) noted the broad biological properties of quinazoline derivatives, emphasizing their potential in drug discovery.

- A study published in MDPI discussed various quinazoline analogs showcasing diverse medicinal activities such as antifungal and antidiabetic effects .

- Research conducted by Megahed et al. evaluated multiple synthesized quinazoline derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the standard synthetic routes for N4-(3-Bromophenyl)quinazoline-4,6-diamine, and what are the critical steps affecting yield?

- Methodological Answer : The compound is synthesized via a multi-step procedure starting with 2-amino-5-nitroanthranilonitrile. Key steps include:

- Nitroquinazoline formation : Refluxing with 3-bromoaniline in acetic acid (yield: 90%) .

- Reduction of nitro group : Using Pd/C and hydrazine hydrate in methanol under reflux to yield the diamine (yield: ~71%) .

Critical factors : - Avoiding lump formation during aniline addition by sequential mixing .

- Controlled reduction conditions to prevent over-reduction or side reactions .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Characterization includes:

- IR spectroscopy : Peaks at 3447 cm⁻¹ (NH stretch), 1686 cm⁻¹ (C=O), and 528 cm⁻¹ (C-Br) confirm functional groups .

- ¹H NMR : Signals at δ 8.62 (pyrimidine-H) and δ 9.76 (NH, D₂O exchangeable) validate the quinazoline core and aniline substitution .

- ¹³C NMR : Resonances at ~160 ppm (C=N) and ~120–150 ppm (aromatic carbons) confirm the structure .

Q. What is the crystal structure of this compound, and how does molecular packing influence its properties?

- Methodological Answer : X-ray crystallography reveals:

- Planarity : The quinazoline and 3-bromophenyl rings are nearly coplanar (dihedral angle: 1.2°–3.1°), enhancing π-π stacking .

- Packing interactions : Stabilized by N–H⋯N and N–H⋯Br hydrogen bonds, critical for solid-state stability .

Implications : Planarity and hydrogen bonding may influence solubility and bioavailability in drug design .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance EGFR inhibitory activity?

- Methodological Answer : Functionalization strategies :

- Acetamide derivatives : React with chloroacetyl chloride to introduce electrophilic groups (e.g., N-{4-((3-bromophenyl)amino)quinazolin-6-yl}-2-chloroacetamide), enabling further substitution with amines (e.g., piperazine) .

- Schiff base formation : Condensation with aldehydes (e.g., 3-nitrobenzaldehyde) introduces imine linkages, improving binding to kinase domains .

SAR insights : Bulky substituents at position 6 (e.g., phenylpiperazine) enhance steric hindrance, potentially increasing selectivity for EGFR mutants .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions (e.g., variable IC₅₀ values) are addressed via:

- Assay standardization : Use consistent cell lines (e.g., A431 for EGFR inhibition) and ATP concentrations to minimize variability .

- Crystallographic validation : Compare ligand binding modes in EGFR crystal structures to confirm mechanistic hypotheses .

- Meta-analysis : Pool data from multiple studies (e.g., antitumor vs. anti-inflammatory endpoints) to identify context-dependent activity .

Q. How is this compound utilized in developing radiopharmaceuticals for cancer imaging?

- Methodological Answer : Application in ⁶⁸Ga-labeled tracers :

- Pharmacophore conjugation : The compound is linked to HBED-CC (a chelator) via propionic acid moieties, enabling ⁶⁸Ga radiolabeling for PET imaging .

- Biodistribution testing : In vivo studies in A431 tumor-bearing mice assess tumor uptake vs. background signal .

Key challenge : Balancing lipophilicity (logP) to optimize blood-brain barrier penetration vs. renal clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.